![molecular formula C41H42N4O8 B1241055 (2R,2(1)S)8-ethenyl-2(1),2(2)-bis(methoxycarbonyl)-13-(3-methoxy-3-oxopropyl)-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-17-propanoic acid CAS No. 142878-05-5](/img/structure/B1241055.png)
(2R,2(1)S)8-ethenyl-2(1),2(2)-bis(methoxycarbonyl)-13-(3-methoxy-3-oxopropyl)-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-17-propanoic acid
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Overview
Description
(2R,2(1)S)8-ethenyl-2(1),2(2)-bis(methoxycarbonyl)-13-(3-methoxy-3-oxopropyl)-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-17-propanoic acid is the 2(1),2(2),13-trimethyl ester of (2R,2(1)S)-2(1),2(2)-dicarboxy-8-ethenyl-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13,17-dipropanoic acid. It is a beta-substituted porphyrin, a carboxylic acid and a methyl ester. It derives from a (2R,2(1)S)-2(1),2(2)-dicarboxy-8-ethenyl-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13,17-dipropanoic acid. It is an enantiomer of a (2S,2(1)R)-8-ethenyl-2(1),2(2)-bis(methoxycarbonyl)-13-(3-methoxy-3-oxopropyl)-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-17-propanoic acid.
Scientific Research Applications
Photodynamic Therapy
Benzoporphyrin derivatives like the one are primarily studied for their use in photodynamic therapy, especially in cancer treatment. These compounds, due to their unique chemical structure, are capable of inducing phototoxicity when exposed to light, which can be leveraged to target cancer cells. For example, benzoporphyrin derivative monoacid ring A (BPD-MA) has been investigated for its skin phototoxicity effects in mice, suggesting its potential in photodynamic anticancer treatments (Wolford, Novicki, & Kelly, 1995).
Synthesis and Properties
The synthesis and properties of various porphyrin derivatives, including those with complex structures similar to the compound , are of significant interest in the field of chemistry. For instance, studies have been conducted on the synthesis of porphyrin dimers as photosensitizers for photodynamic therapy, showing their improved tumoricidal activity and reduced skin phototoxicity compared to other agents (Pandey, Smith, & Dougherty, 1990). Additionally, research has been done on the preparation of various porphyrin derivatives via different synthetic routes, demonstrating the versatility and potential applications of these compounds in various scientific fields (Huang Xiu-you, 2012).
Liquid Crystal Properties
Some porphyrin derivatives exhibit liquid crystalline properties, which can be used in a wide range of applications, from displays to sensors. A study on a new asymmetrically tetrasubstituted porphyrin, which shows well-defined enantiotropic discotic lamellar mesophase, indicates the potential of these compounds in technological applications (Castella, López-Calahorra, Velasco, & Finkelmann, 2002).
Photocatalysis
The use of porphyrin derivatives in photocatalytic applications is another area of research. These compounds can be designed to enhance light absorption and be used in various photocatalytic processes. For example, research on sulfonic acid-functionalized porphyrins with benzimidazolium moieties for photocatalytic transesterification of castor oil highlights the potential of these compounds in sustainable energy applications (Bhansali, Balinge, Raut, Deshmukh, Kumar, Kumar, & Bhagat, 2021).
properties
CAS RN |
142878-05-5 |
---|---|
Product Name |
(2R,2(1)S)8-ethenyl-2(1),2(2)-bis(methoxycarbonyl)-13-(3-methoxy-3-oxopropyl)-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-17-propanoic acid |
Molecular Formula |
C41H42N4O8 |
Molecular Weight |
718.8 g/mol |
IUPAC Name |
3-[(23S,24R)-14-ethenyl-22,23-bis(methoxycarbonyl)-9-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid |
InChI |
InChI=1S/C41H42N4O8/c1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)24(11-14-36(46)47)32(44-30)18-33-25(12-15-37(48)51-6)21(3)28(43-33)16-31(23)42-29/h9-10,13,16-19,38,42,44H,1,11-12,14-15H2,2-8H3,(H,46,47)/t38-,41+/m0/s1 |
InChI Key |
CABKTHJNHVBKCC-ZSFNYQMMSA-N |
Isomeric SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]6([C@@H](C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)O)C(=C3C)CCC(=O)OC)C=C |
SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)O)C(=C3C)CCC(=O)OC)C=C |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)O)C(=C3C)CCC(=O)OC)C=C |
Other CAS RN |
129497-78-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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